molecular formula C9H13NO2S B092140 tert-Butyl thiophen-3-ylcarbamate CAS No. 19228-91-2

tert-Butyl thiophen-3-ylcarbamate

Cat. No.: B092140
CAS No.: 19228-91-2
M. Wt: 199.27 g/mol
InChI Key: PRWYQCYSADTIBZ-UHFFFAOYSA-N
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Description

tert-Butyl thiophen-3-ylcarbamate: is an organic compound with the molecular formula C9H13NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl thiophen-3-ylcarbamate can be synthesized through several methods. One common method involves the reaction of thiophen-3-ylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Acylation and Electrophilic Substitution

tert-Butyl thiophen-3-ylcarbamate undergoes acylation at the thiophene ring:

  • Reagent : Oxalyl chloride (ClCO)₂ in dichloromethane (DCM).

  • Product : tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate .

  • Mechanism : The reaction proceeds via electrophilic substitution at the α-position of the thiophene ring, followed by cyclization.

Reaction StepReagents/ConditionsProduct StructureYield
Acylation(ClCO)₂, DCM, 0°C, 3hThieno[3,2-b]pyrrole derivative68%

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions :

  • Reagent : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

  • Product : Thiophen-3-amine hydrochloride (UV-sensitive) .

  • Application : The free amine is used in subsequent coupling reactions for drug discovery .

Suzuki–Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-couplings :

  • Catalyst : Pd(OAc)₂ with 1,1’-bis(di-tert-butylphosphino)ferrocene (D-t-BPF).

  • Base : Tripotassium phosphate (K₃PO₄).

  • Substrates : Aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid).

  • Yield : Up to 98% for biaryl derivatives .

text
This compound + ArB(OH)₂ → Pd catalysis → 3-Aryl-thiophene carbamate

Formation of Heterocyclic Scaffolds

The compound serves as a precursor for thieno[3,2-b]pyridine synthesis:

  • Reagents : Ethyl 2-mercaptoacetate, potassium tert-butoxide (KOtBu).

  • Conditions : Reflux in ethanol for 24 hours.

  • Application : These scaffolds are key intermediates in kinase inhibitors .

HeterocycleKey ReagentsYieldBiological Relevance
Thieno[3,2-b]pyridineEthyl 2-mercaptoacetate55%Anticancer agents
Isothiazolo[3,4-b]pyridineNaN₃, Staudinger reduction83%GAK/DYRK1 inhibitors

Nucleophilic Substitution Reactions

The carbamate group facilitates substitutions at the thiophene ring:

  • Reagents : Sodium azide (NaN₃), morpholine.

  • Example : Displacement of chlorine in 2-chloropyridine derivatives to form azido intermediates .

Oxidative Cyclization

Lawesson’s reagent promotes cyclization to fused thiophene systems:

  • Product : Isothiazolo[3,4-b]pyrazine derivatives.

  • Yield : 70–85% .

Key Research Findings

  • Scaffold Hopping : this compound enables the synthesis of isothiazolo[3,4-b]pyridines, which exhibit nanomolar affinity for GAK kinase (Kd=0.36muMK_d=0.36\\mu M) .

  • Antimalarial Applications : Derivatives inhibit Plasmodium falciparum aspartate transcarbamoylase (PfATC) by stabilizing its inactive state (TmT_m shift: +20°C) .

  • Anticancer Activity : Thieno[3,2-b]pyridine derivatives show IC₅₀ values of 12–18 μM against human ATCase in cancer cells .

Scientific Research Applications

Organic Synthesis

tert-Butyl thiophen-3-ylcarbamate serves as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it versatile for synthesizing complex molecules .

Reaction Type Reagents Conditions
OxidationHydrogen peroxide, m-CPBARoom temperature
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous conditions
SubstitutionVarious nucleophilesBase presence

Biological Research

In biological studies, this compound is investigated for its interactions with biological molecules. It has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes, such as Methionine aminopeptidase 1, which plays a crucial role in protein synthesis and regulation .

Case Study: A study highlighted its effectiveness in modulating protein synthesis pathways in macrophages activated by lipopolysaccharides (LPS) and interferon-gamma (IFNγ). The compound was tested at non-toxic concentrations to assess its impact on transcriptional activity related to inflammatory responses .

Medicinal Chemistry

The compound is being explored for drug development purposes. Its structure allows it to target specific receptors or enzymes effectively. Researchers are focusing on its pharmacokinetic properties, including high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Pharmacokinetic Property Details
Gastrointestinal AbsorptionHigh
BBB PermeabilityYes
CYP Enzyme InhibitionCYP1A2 (Yes), others (No)

Industrial Applications

In industrial settings, this compound is utilized as a precursor for advanced materials and various chemical processes. Its stability and reactivity allow it to be integrated into larger synthetic pathways for producing specialized compounds used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl thiophen-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl thiophen-2-ylcarbamate
  • tert-Butyl thiophen-4-ylcarbamate
  • tert-Butyl benzylcarbamate

Comparison: tert-Butyl thiophen-3-ylcarbamate is unique due to the position of the carbamate group on the thiophene ring. This positional difference can significantly affect the compound’s reactivity and interactions with biological targets. For example, tert-Butyl thiophen-2-ylcarbamate and tert-Butyl thiophen-4-ylcarbamate have the carbamate group attached to different positions on the thiophene ring, leading to variations in their chemical and biological properties .

Biological Activity

Tert-butyl thiophen-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a carbamate functional group, and a tert-butyl substituent. Its molecular structure can influence its biological activity and pharmacokinetic properties.

The mechanism of action for this compound involves its interaction with various biochemical pathways. It is hypothesized to inhibit specific enzymes or receptors, leading to observed biological effects. The exact molecular targets are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
  • Anti-inflammatory Pathways : Modulation of inflammatory mediators through inhibition of cyclooxygenase enzymes or other inflammatory pathways.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures demonstrated inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound. Factors influencing its pharmacokinetics include:

  • Metabolic Stability : The tert-butyl group can affect metabolic lability. Research shows that modifications to this group can enhance metabolic stability, potentially increasing the compound's half-life in biological systems .
  • Bioavailability : The solubility and permeability characteristics influenced by the chemical structure determine the compound's bioavailability.

Case Studies

StudyObjectiveFindings
Evaluate anti-inflammatory activityCompounds exhibited 39% to 54% inhibition in rat models
Investigate antimicrobial effectsDemonstrated activity against multiple bacterial strains
Assess anticancer potentialInduced apoptosis in specific cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives, and how can their purity be validated?

  • Methodological Answer : Synthesis typically involves protecting the amine group of the thiophen-3-ylcarbamate precursor with tert-butyloxycarbonyl (Boc) groups via coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, a stepwise approach similar to the synthesis of tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexyl)carbamate involves Boc protection under anhydrous conditions, followed by purification via column chromatography . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of side products.

Q. What precautions are necessary for handling and storing tert-butyl thiophen-3-ylcarbamate to ensure stability?

  • Methodological Answer : Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area away from direct sunlight and ignition sources. Avoid contact with strong acids/bases or oxidizing agents, as carbamates may decompose under these conditions. Use explosion-proof equipment during transfers, as recommended for tert-butyl hydroperoxide derivatives . Personal protective equipment (PPE) should include nitrile gloves, lab coats, and P95 respirators for dust control .

Q. How can researchers characterize the structural conformation of tert-butyl carbamate derivatives?

  • Methodological Answer : Low-temperature nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at –40°C) is critical for resolving axial/equatorial conformers of the tert-butyl group in saturated six-membered rings. For example, dynamic NMR analysis of 1,3,5-triazinanes revealed axial preference in solid-state structures, while DFT calculations with explicit solvent models explained equatorial dominance in solution . X-ray crystallography can further validate solid-state conformations .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing tert-butyl carbamate derivatives?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken or central composite design) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For instance, optimization of epoxidation reactions with tert-butyl hydroperoxide (TBHP) employed Mo(CO)₆ as a catalyst, where reaction time and TBHP concentration were statistically significant factors . Response surface methodology (RSM) can model interactions between variables and predict optimal yields.

Q. What computational approaches elucidate the thermodynamic stability of tert-butyl carbamate conformers?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for water or DCM) quantify energy differences between axial and equatorial conformers. Explicit solvent molecules (e.g., water or methanol) must be included to reproduce experimental observations, as shown for triazinanes . Molecular dynamics (MD) simulations can further assess conformational flexibility under varying pH or temperature.

Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamates in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from the tert-butyl group can slow nucleophilic substitution but stabilize intermediates in Suzuki-Miyaura couplings. For example, tert-butyl (4-bromophenyl)carbamate derivatives react sluggishly with boronic acids unless Pd(PPh₃)₄ and microwave heating (100–120°C) are used . Electronic effects are probed via Hammett plots by substituting electron-withdrawing/donating groups on the aryl ring.

Q. What strategies mitigate decomposition pathways of tert-butyl carbamates under acidic or oxidative conditions?

  • Methodological Answer : Decomposition via Boc-group cleavage can be minimized by buffering reactions at neutral pH and avoiding protic solvents. For instance, tert-butyl carbamates in VUV/Fe(II)/H₂O₂ systems showed stability at pH 7 when oxidant concentrations were kept below 1 mM . Stability studies using accelerated thermal degradation (40–60°C) and LC-MS monitoring identify degradation products, guiding formulation improvements .

Q. Contradictions and Data Gaps

  • Stability in Solvents : reports stability at room temperature, while recommends refrigeration for tert-butyl hydroperoxide derivatives. This discrepancy highlights the need for compound-specific stability testing.
  • Ecotoxicity Data : No ecotoxicological data (e.g., LC50 for aquatic organisms) are available for tert-butyl carbamates, necessitating precautionary measures during disposal .

Properties

IUPAC Name

tert-butyl N-thiophen-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWYQCYSADTIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353030
Record name tert-Butyl thiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19228-91-2
Record name tert-Butyl thiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(thiophen-3-yl)carbamate
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Synthesis routes and methods I

Procedure details

3-Thiophenecarboxylic acid (31 g, 0.24 mol), Diphenylphosphoryl azide (57 mL, 0.26 mol) and triethylamine (36 mL, 0.26 mol) were combined in dry tert-butanol (450 mL) and the resulting solution was heated to reflux. After 22 h the cooled solution was concentrated in vacuo to remove solvent. The residue was taken up in diethyl ether (1.5 L) and washed with 5% aqueous citric acid, water and brine (1.5 L each), dried (Na2SO4), and concentrated in vacuo to give the crude product as a tacky tan solid (51 g). Recrystallization from hot ethyl acetate-hexane gave the title compound (33 g, 69%, m.p. 139-41° C.) as shiny off-white needles.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
reactant
Reaction Step Four
Yield
69%

Synthesis routes and methods II

Procedure details

Thiophene-3-carboxylic acid (2.50 g, 19.5 mmol), diphenylphosphoryl azide (4.62 mL, 21.5 mmol), triethylamine (3.26 mL, 23.4 mmol) were dissolved in tert-butanol (50 mL), and the solution was stirred for 3.5 hours under reflux. Water was added to the reaction solution at 0° C., which was then extracted with ethyl acetate, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=10:1), and the title compound (3.33 g, 16.7 mmol, 86%) was obtained as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Feasible Synthetic Routes

tert-Butyl thiophen-3-ylcarbamate
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